4-(cyclohexylamino)-N-(3-methylphenyl)-3-nitrobenzamide
Overview
Description
4-(cyclohexylamino)-N-(3-methylphenyl)-3-nitrobenzamide is an organic compound that features a cyclohexylamino group, a 3-methylphenyl group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclohexylamino)-N-(3-methylphenyl)-3-nitrobenzamide typically involves a multi-step process. One common method starts with the nitration of 4-aminobenzamide to introduce the nitro group. This is followed by the acylation of the amino group with 3-methylbenzoyl chloride to form the intermediate. Finally, the cyclohexylamino group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-(cyclohexylamino)-N-(3-methylphenyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the cyclohexylamino group can be replaced by other nucleophiles.
Oxidation: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Reduction: 4-(cyclohexylamino)-N-(3-methylphenyl)-3-aminobenzamide.
Substitution: Various substituted amides depending on the nucleophile used.
Oxidation: 4-(cyclohexylamino)-N-(3-carboxyphenyl)-3-nitrobenzamide.
Scientific Research Applications
4-(cyclohexylamino)-N-(3-methylphenyl)-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 4-(cyclohexylamino)-N-(3-methylphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The nitro group can participate in redox reactions, while the amide and cyclohexylamino groups can form hydrogen bonds with target molecules, stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
4-(cyclohexylamino)-N-(3-methylphenyl)-3-aminobenzamide: Similar structure but with an amino group instead of a nitro group.
4-(cyclohexylamino)-N-(3-carboxyphenyl)-3-nitrobenzamide: Similar structure but with a carboxylic acid group instead of a methyl group.
Uniqueness
4-(cyclohexylamino)-N-(3-methylphenyl)-3-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the nitro group, in particular, allows for unique redox properties that are not present in its analogs.
Properties
IUPAC Name |
4-(cyclohexylamino)-N-(3-methylphenyl)-3-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-14-6-5-9-17(12-14)22-20(24)15-10-11-18(19(13-15)23(25)26)21-16-7-3-2-4-8-16/h5-6,9-13,16,21H,2-4,7-8H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBBUJIIYVSPHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)NC3CCCCC3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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